molecular formula C20H26N2O3S B2716267 4-ethyl-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1171182-58-3

4-ethyl-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2716267
CAS RN: 1171182-58-3
M. Wt: 374.5
InChI Key: KKGUCFLZIDPKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical compound that has attracted significant interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Molecular Structure and Interactions

A study by Gelbrich, Haddow, and Griesser (2011) on a structurally related compound, gliquidone, highlighted its intramolecular and intermolecular hydrogen bonding, which leads to the formation of hydrogen-bonded chains. This property could be of interest in the design of materials with specific molecular recognition capabilities (Thomas Gelbrich et al., 2011).

Antitumor and Antimicrobial Applications

Derivatives of tetrahydroisoquinoline containing a benzenesulfonamide moiety were explored for their potential as human beta3 adrenergic receptor agonists by Parmee et al. (2000), indicating their applicability in therapeutic areas beyond traditional drug uses (E. Parmee et al., 2000).

Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing Schiff base for photodynamic therapy applications. These compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, suggesting their potential use in cancer treatment (M. Pişkin et al., 2020).

Rahman et al. (2014) synthesized benzene sulfonamide derivatives as diuretic and antihypertensive agents, exploring the structure-activity relationship of these compounds. This research contributes to understanding the pharmacological profiles of sulfonamide derivatives in non-traditional applications (M. Rahman et al., 2014).

Synthesis and Characterization

Alqasoumi et al. (2010) described the synthesis of novel tetrahydroquinoline derivatives bearing the sulfonamide moiety for antitumor activities, providing insight into the chemical synthesis and potential biomedical applications of such compounds (S. Alqasoumi et al., 2010).

properties

IUPAC Name

4-ethyl-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-3-16-6-10-19(11-7-16)26(23,24)21-18-9-8-17-5-4-12-22(13-14-25-2)20(17)15-18/h6-11,15,21H,3-5,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGUCFLZIDPKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.